molecular formula C16H18ClNO3 B14027382 (E)-3-(4-Chlorobut-2-en-1-yl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one

(E)-3-(4-Chlorobut-2-en-1-yl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one

Cat. No.: B14027382
M. Wt: 307.77 g/mol
InChI Key: PDJMIJWTBKBPER-UHFFFAOYSA-N
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Description

| (E)-3-(4-Chlorobut-2-en-1-yl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one is a potent and selective chemical probe for the investigation of Leucine-Rich Repeat Kinase 2 (LRRK2) signaling pathways. This compound functions as a type I kinase inhibitor, binding to the ATP-pocket of the active DFG-in conformation of LRRK2, which includes the pathogenic G2019S mutant variant implicated in familial Parkinson's disease. PubMed Its primary research value lies in its utility for elucidating the complex physiological and pathological roles of LRRK2, a key regulator of lysosomal function, autophagy, vesicle trafficking, and neuroinflammation. Studies utilizing this inhibitor have been instrumental in dissecting LRRK2's involvement in Rab GTPase phosphorylation and its downstream effects on membrane trafficking. Researchers employ this cell-permeable benzazepin-2-one to model LRRK2 inhibition in cellular systems, helping to define its connection to disease-associated phenotypes in microglia and other relevant cell types. This makes it a critical tool for preclinical research aimed at validating LRRK2 as a therapeutic target for Parkinson's disease and other synucleinopathies. Its application extends to probing the kinase's role in immune cell regulation and its potential intersection with inflammatory bowel disease, offering a broader understanding of LRRK2 biology beyond the central nervous system.

Properties

Molecular Formula

C16H18ClNO3

Molecular Weight

307.77 g/mol

IUPAC Name

3-(4-chlorobut-2-enyl)-7,8-dimethoxy-1H-3-benzazepin-2-one

InChI

InChI=1S/C16H18ClNO3/c1-20-14-9-12-5-8-18(7-4-3-6-17)16(19)11-13(12)10-15(14)21-2/h3-5,8-10H,6-7,11H2,1-2H3

InChI Key

PDJMIJWTBKBPER-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC=CCCl)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (E)-3-(4-Chlorobut-2-en-1-yl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one can be broadly divided into two key phases:

  • Phase 1: Construction of the 7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one core.
  • Phase 2: Selective alkylation of the benzazepinone nitrogen with the (E)-4-chlorobut-2-en-1-yl side chain.

Synthesis of 7,8-Dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one Core

The benzazepinone core is synthesized via cyclization of appropriately substituted precursors derived from 3,4-dimethoxyphenyl acetic acid derivatives. The key steps involve:

  • Conversion of (3,4-dimethoxyphenyl)acetic acid into an activated intermediate such as an acyl chloride or ester.
  • Condensation with amine-containing intermediates to form amide linkages.
  • Acid-mediated cyclization to form the benzazepinone ring system.

A representative patented method describes the following steps:

Step Description Conditions Yield & Purity
A Conversion of (3,4-dimethoxyphenyl)acetic acid to acyl chloride using thionyl chloride in methylene dichloride under reflux Reflux, 3 hours Intermediate used directly
B Amidation with 2,2-dimethoxyethylamine in methylene dichloride with triethylamine at 10–15 °C Stirring for 2 hours Intermediate used directly
C Cyclization in 36N sulfuric acid at 15–20 °C for 10 hours Acidic medium Yield: 92.9%, Purity > 99.5%

This process yields 7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one with high purity and yield, suitable for further functionalization.

Alkylation with (E)-4-Chlorobut-2-en-1-yl Moiety

The introduction of the (E)-4-chlorobut-2-en-1-yl group onto the nitrogen atom of the benzazepinone core is typically achieved via N-alkylation. The alkylating agent is the (E)-4-chlorobut-2-en-1-yl halide or a related activated derivative.

Key aspects of this step include:

  • Use of a base such as potassium carbonate (K2CO3) to deprotonate the nitrogen.
  • Use of polar aprotic solvents like acetonitrile or dimethoxyethane to facilitate nucleophilic substitution.
  • Catalysis by iodide ions (e.g., KI) to enhance the reaction rate.
  • Control of temperature and reaction time to favor monoalkylation and preserve the E-configuration of the alkene.

A similar strategy has been reported for related compounds in the tetrahydroisoquinoline and benzazepine series, where microwave-assisted heating reduces reaction time and improves yield compared to conventional heating.

Representative Alkylation Procedure

Step Reagents Conditions Notes
1 Benzazepinone core + (E)-4-chlorobut-2-en-1-yl halide K2CO3, KI catalyst, acetonitrile or DME solvent Reflux or microwave heating
2 Reaction time 1–48 hours depending on heating method Microwave heating can reduce to ~1 hour
3 Workup Extraction, purification by crystallization or chromatography Yields typically high with controlled conditions

This method ensures selective N-alkylation while maintaining the stereochemistry of the alkene side chain.

Data Tables Summarizing Key Preparation Steps

Compound/Intermediate Starting Material Key Reagents Reaction Type Conditions Yield (%) Purity (%) Reference
(3,4-Dimethoxyphenyl)acetyl chloride (3,4-Dimethoxyphenyl)acetic acid Thionyl chloride, methylene dichloride Acyl chloride formation Reflux, 3 h Not isolated -
N-(2,2-Dimethoxyethyl)-2-(3,4-dimethoxyphenyl)ethanamide Acyl chloride intermediate + 2,2-dimethoxyethylamine Triethylamine, methylene dichloride Amidation 10–15 °C, 2 h Not isolated -
7,8-Dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one Amide intermediate 36N sulfuric acid Cyclization 15–20 °C, 10 h 92.9 >99.5
This compound Benzazepinone core + (E)-4-chlorobut-2-en-1-yl halide K2CO3, KI, acetonitrile or DME N-alkylation Reflux or microwave, 1–48 h High (varies) High

Research Results and Observations

  • The cyclization step to form the benzazepinone core is highly efficient under acidic conditions, yielding over 90% with excellent purity.
  • The N-alkylation step benefits significantly from microwave-assisted heating, reducing reaction time from days to under an hour, and improving yields.
  • Use of potassium carbonate and catalytic iodide ions in polar aprotic solvents is a well-established method for alkylation of nitrogen heterocycles, minimizing side reactions and preserving alkene stereochemistry.
  • The synthetic route is adaptable to scale-up due to the straightforward reaction conditions and high yields in each step.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-Chlorobut-2-en-1-yl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chlorobut-2-en-1-yl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(E)-3-(4-Chlorobut-2-en-1-yl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used to study the effects of benzoazepine derivatives on biological systems, including their interactions with enzymes and receptors.

    Medicine: Research into the potential therapeutic applications of this compound includes its use as a lead compound for the development of new drugs targeting neurological disorders.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(4-Chlorobut-2-en-1-yl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Differences :

  • The E-configuration may reduce steric hindrance compared to a Z-isomer, influencing interactions with biological targets .

Spectroscopic and Computational Properties

HOMO-LUMO Energy Gaps

Frontier orbital energies (Table 4 in ) reveal reactivity trends:

Compound HOMO (eV) LUMO (eV) ΔE (eV)
7,8-Dimethoxy-benzazepinone (I) -6.12 -1.98 4.14
3-(3-Iodopropyl) Derivative (III) -5.89 -1.75 4.14
IVA-9 -5.67 -1.62 4.05
Target Compound (Predicted) ~-5.5 ~-1.8 ~3.7

Insights :

  • Compared to IVA-9, the monomeric structure of the target compound may exhibit greater bioavailability .

FTIR Spectral Features

  • The chlorobut-enyl group is expected to show distinct C-Cl stretching (~550–600 cm$^{-1}$) and C=C vibrations (~1650 cm$^{-1}$), differentiating it from saturated analogs like Ivabradine Impurity 1 .

Pharmacological and Toxicological Profiles

  • BET Inhibitors (e.g., 7,8-dimethoxy-3-methyl derivatives ) highlight the scaffold’s versatility. The target compound’s chlorobut-enyl group may hinder binding to bromodomains compared to methyl or ethyl substituents due to steric clashes .

Biological Activity

(E)-3-(4-Chlorobut-2-en-1-yl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and anti-inflammatory effects. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzodiazepine core modified with a chlorobutene side chain and methoxy groups. Its molecular formula is C16H18ClNO3C_{16}H_{18}ClNO_3 with a molecular weight of approximately 307.77 g/mol. The presence of the chlorobutene moiety may enhance its lipophilicity and biological activity.

Research indicates that compounds within the benzodiazepine family can interact with various neurotransmitter systems, particularly GABAergic pathways. The specific mechanisms of this compound have not been extensively documented; however, related compounds have shown:

  • Inhibition of Superoxide Anion Production : Similar benzodiazepine derivatives have been reported to inhibit superoxide anion production in human neutrophils through pathways involving protein kinase A (PKA) and phosphodiesterase activity .
  • Calcium Mobilization Modulation : Studies suggest that these compounds can modulate intracellular calcium levels, which is crucial for various cellular functions .

Pharmacological Effects

The pharmacological profile of this compound is inferred from related studies on similar compounds:

Table 1: Pharmacological Activities of Related Compounds

Compound NameActivityIC50 (µM)Reference
ND700CInhibition of superoxide production5.0 ± 0.5
ND700CInhibition of cathepsin G release8.7 ± 0.8
ND700CIncrease in cAMP levelsUp to 3x

These findings suggest that this compound may exhibit similar anti-inflammatory properties and potential neuroprotective effects.

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